molecular formula C9H10BrNO2 B12339001 Ethyl 4-bromo-5-methylpicolinate

Ethyl 4-bromo-5-methylpicolinate

Cat. No.: B12339001
M. Wt: 244.08 g/mol
InChI Key: CMNPIGLMPBCYBY-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-5-methylpicolinate is a chemical compound with the molecular formula C9H10BrNO2. It is an ester derivative of picolinic acid, specifically substituted with a bromine atom at the 4-position and a methyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-bromo-5-methylpicolinate can be synthesized through several methods. One common approach involves the esterification of 4-bromo-5-methylpicolinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-bromo-5-methylpicolinate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom at the 4-position can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The methyl group at the 5-position can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous acidic conditions.

Major Products Formed:

Scientific Research Applications

Ethyl 4-bromo-5-methylpicolinate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-bromo-5-methylpicolinate involves its interaction with specific molecular targets. The bromine atom and ester group confer unique reactivity, allowing the compound to participate in various biochemical pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • Ethyl 4-bromo-3-methylpicolinate
  • Ethyl 4-chloro-5-methylpicolinate
  • Ethyl 4-bromo-5-ethylpicolinate

Comparison: Ethyl 4-bromo-5-methylpicolinate is unique due to the specific positioning of the bromine and methyl groups, which influence its chemical reactivity and biological activity. Compared to ethyl 4-bromo-3-methylpicolinate, the 5-methyl substitution may result in different steric and electronic effects, leading to variations in reactivity and selectivity in chemical reactions. Similarly, the presence of a bromine atom distinguishes it from ethyl 4-chloro-5-methylpicolinate, potentially affecting its interactions with biological targets .

Properties

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

ethyl 4-bromo-5-methylpyridine-2-carboxylate

InChI

InChI=1S/C9H10BrNO2/c1-3-13-9(12)8-4-7(10)6(2)5-11-8/h4-5H,3H2,1-2H3

InChI Key

CMNPIGLMPBCYBY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C(C(=C1)Br)C

Origin of Product

United States

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